molecular formula C10H18BNO2S B8295767 (5-((Isopentylamino)methyl)thiophen-2-yl)boronic acid

(5-((Isopentylamino)methyl)thiophen-2-yl)boronic acid

Cat. No.: B8295767
M. Wt: 227.14 g/mol
InChI Key: LXCZCMJRANCDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-((Isopentylamino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with a (3-methylbutyl)amino group and a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((Isopentylamino)methyl)thiophen-2-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5-((Isopentylamino)methyl)thiophen-2-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under suitable conditions.

    Reduction: The boronic acid moiety can be reduced to form boranes.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Boranes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(5-((Isopentylamino)methyl)thiophen-2-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-((Isopentylamino)methyl)thiophen-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can inhibit the activity of enzymes that contain such functional groups. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-((Isopentylamino)methyl)thiophen-2-yl)boronic acid is unique due to the combination of its thiophene ring and boronic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H18BNO2S

Molecular Weight

227.14 g/mol

IUPAC Name

[5-[(3-methylbutylamino)methyl]thiophen-2-yl]boronic acid

InChI

InChI=1S/C10H18BNO2S/c1-8(2)5-6-12-7-9-3-4-10(15-9)11(13)14/h3-4,8,12-14H,5-7H2,1-2H3

InChI Key

LXCZCMJRANCDKD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)CNCCC(C)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the general procedure of 3-[1-(ethylsulfonyl)-4-piperidinyl]-5-(5-{[(2-methylbutyl)amino]methyl}-2-thienyl)-1H-indole-7-carboxamide, (5-formyl-2-thienyl)boronic acid (50 mg, 0.32 mmol), (3-methylbutyl)amine (28 mg, 0.32 mmol), and NaCNBH3 (40 mg, 0.64 mmol) were reacted to give 46 mg of crude (5-{[(3-methylbutyl)amino]methyl}-2-thienyl)boronic acid. The crude (5-{[(3-methylbutyl)amino]methyl}-2-thienyl)boronic acid was then reacted with 5-bromo-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide (65 mg, 0.157 mmol), K2CO3 (130 mg, 0.942 mmol), and tetrakis(triphenylphosphine)palladium(0) (4 mg, 0.003 mmol) to give 38.3 mg of the title compound (37%).
Name
3-[1-(ethylsulfonyl)-4-piperidinyl]-5-(5-{[(2-methylbutyl)amino]methyl}-2-thienyl)-1H-indole-7-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
28 mg
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
reactant
Reaction Step Four

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